3-二乙氧甲基-氧杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

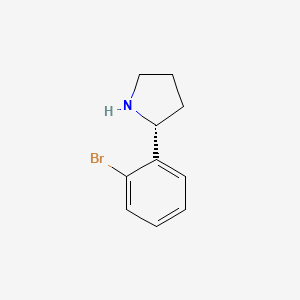

3-Diethoxymethyl-oxetane is a chemical compound with the molecular formula C8H16O3 . It has a molecular weight of 160.21 . The compound is stored at a temperature of 4°C and is in liquid form .

Synthesis Analysis

The synthesis of oxetanes, including 3-Diethoxymethyl-oxetane, often involves the reaction of potassium hydroxide with 3-chloropropyl acetate at 150°C . Another method involves the Paternò-Büchi reaction of N-acyl enamines . The synthesis of oxetanes can also be achieved through the intramolecular O-vinylation of γ-bromohomoallylic alcohols .Molecular Structure Analysis

The InChI code for 3-Diethoxymethyl-oxetane is 1S/C8H16O3/c1-3-10-8(11-4-2)7-5-9-6-7/h7-8H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Oxetanes, including 3-Diethoxymethyl-oxetane, can undergo various chemical reactions. For instance, they can be formed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . They can also be formed through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which undergoes proton transfer and cyclization .Physical And Chemical Properties Analysis

3-Diethoxymethyl-oxetane is a liquid at room temperature . It has a molecular weight of 160.21 . More detailed physical and chemical properties were not found in the search results.科学研究应用

Synthesis of Medicinal Compounds

3-Diethoxymethyl-oxetane is utilized in the synthesis of various medicinal compounds due to its stability and reactivity. The oxetane ring is a key feature in several drugs, including Taxol and Taxotere, which are used in chemotherapy . The ring’s ability to act as a hydrogen bond acceptor makes it valuable in enhancing the drug’s efficacy and pharmacokinetics.

Kinase Inhibitor Development

The oxetane ring, particularly in structures like 3-Diethoxymethyl-oxetane, is explored for its potential in kinase inhibitor development. Kinase inhibitors are crucial in treating diseases by modulating enzyme activity. The oxetane’s high polarity and hydrogen bond-accepting capabilities make it a promising candidate for creating new inhibitors .

Advanced Material Synthesis

Oxetanes, including 3-Diethoxymethyl-oxetane, are used in the development of advanced materials. Their incorporation into polymers can lead to materials with unique properties, such as enhanced durability or specialized adhesive qualities . This application is significant in industries ranging from electronics to aerospace.

Chemical Space Exploration

Researchers utilize 3-Diethoxymethyl-oxetane to explore chemical space for new compounds with potential applications in various fields. Its unique structure allows for the creation of novel molecules that can be further tested for desirable properties . This exploration is fundamental in discovering new drugs and materials.

Ring-Opening Polymerization

3-Diethoxymethyl-oxetane can undergo ring-opening polymerization, leading to the formation of polyoxetanes with diverse applications. These polymers can be tailored for specific uses, such as biodegradable plastics or responsive materials that change properties in different environments .

Structural Motif in Drug Design

The oxetane ring is increasingly being recognized as a valuable structural motif in drug design. Its presence in a compound can significantly affect the molecule’s three-dimensional shape and, consequently, its interaction with biological targets. This makes 3-Diethoxymethyl-oxetane a compound of interest in the design of new drugs with improved selectivity and potency .

未来方向

Oxetanes, including 3-Diethoxymethyl-oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . Future research will likely continue to explore the benefits of appending the oxetane motif to drug compounds, as well as potential pitfalls, challenges, and future directions .

属性

IUPAC Name |

3-(diethoxymethyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-10-8(11-4-2)7-5-9-6-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHLQYQVEMOCAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1COC1)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Diethoxymethyl)oxetane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)

![10-(4-Methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2878863.png)

![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)

![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2878867.png)

![Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2878874.png)

![2-chloro-N-[(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylquinoline-4-carboxamide](/img/structure/B2878875.png)

![N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide](/img/structure/B2878876.png)

![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2878880.png)